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Compound of Interest

Compound Name: 1-Bromo-2,4-dichlorobenzene

Cat. No.: B072097 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
Bromo-2,4-dichlorobenzene, a compound of interest in various chemical and pharmaceutical

research domains. The following sections present its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed

experimental protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for 1-Bromo-2,4-dichlorobenzene is C₆H₃BrCl₂.[1][2][3][4][5] Its

molecular weight is approximately 225.90 g/mol .[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Solvent: CDCl₃, Instrument Frequency: 90 MHz

¹³C NMR Data

Chemical Shift (ppm)

134.4

133.0

131.2

130.6

128.5

122.5

Solvent: CDCl₃, Instrument Frequency: 22.5 MHz

Infrared (IR) Spectroscopy
The IR spectrum of 1-Bromo-2,4-dichlorobenzene exhibits characteristic absorption bands

corresponding to its molecular structure.

Wavenumber (cm⁻¹) Intensity Assignment

3092 Weak C-H stretch (aromatic)

1568 Medium C=C stretch (aromatic)

1541 Medium C=C stretch (aromatic)

1450 Strong C=C stretch (aromatic)

1101 Strong C-H in-plane bend

866 Strong C-H out-of-plane bend

816 Strong C-H out-of-plane bend

Technique: Gas Phase[2]
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Mass Spectrometry (MS)
The mass spectrum of 1-Bromo-2,4-dichlorobenzene is characterized by a distinctive isotopic

pattern due to the presence of bromine and chlorine atoms.

Mass-to-Charge Ratio (m/z) Relative Intensity (%)

224 55

226 100

228 45

145 30

147 10

110 20

74 15

Technique: Electron Ionization (EI)[1]

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small

organic molecule like 1-Bromo-2,4-dichlorobenzene. Instrument-specific parameters may

require optimization.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-20 mg of 1-Bromo-2,4-dichlorobenzene in approximately

0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be clear

and free of any particulate matter.

Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur

pipette directly into a clean, dry 5 mm NMR tube.

Instrument Setup (General):

Insert the NMR tube into the spectrometer's probe.
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Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity. For modern spectrometers, an

automated shimming routine is often sufficient.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

¹H NMR Data Acquisition:

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Use a standard pulse sequence (e.g., a 30° or 90° pulse).

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16

scans).

Set a relaxation delay of 1-2 seconds between scans.

¹³C NMR Data Acquisition:

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each

unique carbon.

Acquire a larger number of scans compared to ¹H NMR due to the lower natural

abundance of ¹³C (several hundred to thousands of scans may be necessary).

A relaxation delay of 2-5 seconds is typically used.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.
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Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., Tetramethylsilane, TMS, at 0 ppm).

For ¹H NMR, integrate the signals to determine the relative ratios of the different protons.

Attenuated Total Reflectance (ATR) - Fourier Transform
Infrared (FTIR) Spectroscopy

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a

background spectrum of the clean, empty ATR crystal. This will be subtracted from the

sample spectrum.

Sample Application: Place a small drop of neat 1-Bromo-2,4-dichlorobenzene directly onto

the center of the ATR crystal.

Data Acquisition:

Lower the ATR press to ensure good contact between the sample and the crystal.

Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 1-Bromo-2,4-dichlorobenzene in a volatile

organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-

100 µg/mL.

GC-MS System Configuration (Typical):

Gas Chromatograph (GC):

Injector: Split/splitless injector, operated in splitless mode at a temperature of ~250 °C.
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Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25

mm ID, 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a

higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure

separation of components.

Mass Spectrometer (MS):

Interface Temperature: ~280 °C.

Ion Source: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-300.

Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into

the GC. The data system will acquire the mass spectrum of the eluting compound.

Data Analysis: The resulting chromatogram will show a peak corresponding to 1-Bromo-2,4-
dichlorobenzene at a specific retention time. The mass spectrum of this peak can then be

analyzed for its fragmentation pattern and molecular ion.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Spectroscopic Analysis Workflow for a Chemical Compound
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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